Ammonia borane

Descripción general

Descripción

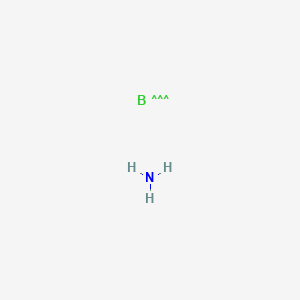

Ammonia borane, also known as ammoniotrihydroborate, is a chemical compound with the formula H₃NBH₃. It is a colorless or white solid and is the simplest molecular boron-nitrogen-hydride compound. This compound has attracted significant attention due to its potential as a hydrogen storage material, making it a subject of interest in both academic and industrial research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonia borane can be synthesized through various methods. One common method involves the reaction of diborane with ammonia, which primarily yields the diammoniate salt. when an adduct of borane is used instead of diborane, this compound is the main product: [ \text{BH}_3(\text{THF}) + \text{NH}_3 \rightarrow \text{BH}_3\text{NH}_3 + \text{THF} ] Another method involves the use of sodium borohydride as a boron source and an ammonia complex such as silver ammonia complex (Ag(NH₃)₂Cl) as the ammonia source .

Industrial Production Methods: Industrial production of this compound typically involves the use of sodium borohydride and ammonium sulfate in tetrahydrofuran under ambient conditions. This method promotes the synthesis of pure this compound in excellent yields .

Análisis De Reacciones Químicas

Ammonia borane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of suitable catalysts. For example, in alkaline fuel cells, this compound acts as an anode fuel, undergoing oxidation to release energy .

Reduction: this compound is also used as a reducing agent in organic synthesis. It can reduce acids to alcohols at room temperature in the presence of catalytic titanium tetrachloride (TiCl₄) .

Hydrolysis: this compound can undergo hydrolysis to produce hydrogen. This reaction is catalyzed by various metal oxides and is a hot topic of research due to its potential for hydrogen production .

Thermolysis: Thermal decomposition of this compound occurs at temperatures around 90°C, releasing hydrogen. This process involves complex mechanisms and the formation of various volatile products .

Aplicaciones Científicas De Investigación

Hydrogen Storage

Hydrogen Carrier

Ammonia borane is an efficient hydrogen storage material, boasting a gravimetric hydrogen capacity of approximately 19.6 wt%, with up to 16.2 wt% hydrogen being released via exothermic thermal decomposition at temperatures below 200 °C . This characteristic makes it a promising candidate for solid-state hydrogen storage systems, particularly in applications where high energy density is crucial.

Dehydrogenation Kinetics

Research has shown that the kinetics of hydrogen release from this compound can be significantly enhanced through various methods, including nanosizing and confinement within porous materials. For instance, when confined in mesoporous silica, the apparent activation energy for hydrogen release decreases from 184 kJ/mol to 67 kJ/mol, indicating a marked improvement in dehydrogenation kinetics .

| Material | Gravimetric Capacity (wt%) | Dehydrogenation Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| This compound | 19.6 | <200 | 184 |

| Confined this compound (SBA-15) | 19.6 | Significantly lowered | 67 |

Fuel Cells

Direct this compound Fuel Cells

this compound has been investigated as a direct fuel in alkaline fuel cells. The direct this compound fuel cell (DABFC) can achieve high equilibrium voltages of up to 1.616 V and demonstrates impressive energy density values of 8400 W·h/kg . The oxidation reaction of this compound serves as the anodic reaction in these fuel cells, facilitating efficient energy conversion.

Electrochemical Performance

The electrochemical performance of this compound in fuel cells is influenced by various factors, including catalyst selection and reaction conditions. Studies have highlighted the importance of optimizing catalysts to enhance the efficiency of this compound oxidation reactions .

Catalysis

Hydrogen Evolution Reaction

this compound is also being explored for its catalytic properties in hydrogen evolution reactions. Research utilizing density functional theory has identified several catalysts that enhance hydrogen production from this compound, including diatom-doped cobalt phosphide . The findings suggest that specific doping can significantly improve the catalytic activity and efficiency of this compound as a hydrogen source.

Thermal Properties and Stability

Thermal Analysis

The thermal stability of this compound is critical for its applications in energy storage and conversion technologies. Studies have shown that the enthalpy change for the dissolution of this compound in aqueous solutions is approximately 17.1 ± 0.9 kJ/mol, indicating favorable thermal properties for its use in various chemical processes .

Case Study: Nanosizing Approach

A recent study demonstrated that nanosizing this compound significantly improves its dehydrogenation kinetics and thermodynamics when confined within mesoporous silica channels. This approach not only lowers the dehydrogenation temperature but also alters the decomposition pathway to enhance efficiency .

Case Study: Direct Fuel Application

In another investigation, researchers successfully implemented this compound as an anode fuel in direct fuel cells, achieving high energy densities and operational efficiencies. This application showcases the versatility of this compound beyond traditional hydrogen storage roles .

Mecanismo De Acción

The mechanism of action of ammonia borane involves its decomposition and hydrogen release. In alkaline fuel cells, this compound undergoes oxidation at the anode, releasing electrons and protons, which then participate in the electrochemical reactions to generate electricity . The decomposition of this compound involves the formation of intermediates such as aminoborane (NH₂BH₂) and the release of hydrogen through a two-step elimination-addition process .

Comparación Con Compuestos Similares

Ammonia borane can be compared with other similar compounds such as sodium borohydride, borazine, borane, and diborane.

Sodium Borohydride: Sodium borohydride (NaBH₄) is another hydrogen storage material but has a lower hydrogen content compared to this compound. It is also used as a reducing agent in various chemical reactions .

Borazine: Borazine (B₃N₃H₆) is an inorganic compound with a structure similar to benzene. Unlike this compound, borazine is a liquid at room temperature and has different chemical properties .

Borane: Borane (BH₃) is a highly reactive compound used in various chemical syntheses. It is less stable than this compound and requires special handling .

Diborane: Diborane (B₂H₆) is a gaseous compound with a high reactivity. It is used in the synthesis of other boron compounds, including this compound .

This compound stands out due to its high hydrogen content, stability, and versatility in various applications, making it a unique and valuable compound in scientific research and industrial applications.

Actividad Biológica

Ammonia borane (NH₃BH₃) has gained significant attention in recent years due to its potential applications in hydrogen storage and fuel cells. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and safety considerations. The findings are supported by various studies and data tables that illustrate the compound's characteristics and applications.

This compound is a solid compound with a high hydrogen content, making it an attractive candidate for hydrogen storage. It can release hydrogen through several mechanisms, primarily via thermal decomposition and hydrolysis. The overall reaction for thermal decomposition can be represented as follows:

This reaction occurs at temperatures below 200 °C and is exothermic, releasing significant amounts of energy . The kinetics of hydrogen release from this compound have been extensively studied, revealing that the release rate increases with temperature. For example, at 300 °C, the hydrogen release rate is approximately double that at 160 °C .

Toxicity and Safety

While this compound is primarily studied for its energy applications, its biological activity raises important safety concerns. Research indicates that this compound itself exhibits low toxicity; however, its decomposition products, such as diborane (B₂H₆), are highly toxic and pose significant health risks. Diborane exposure can lead to respiratory issues and other acute effects .

A study evaluating the acute toxicity of various amine-boranes showed that compounds like dimethylamine-borane have toxicity levels comparable to pentaborane, a known toxic substance . The LD50 values (lethal dose for 50% of the population) indicate that while this compound is relatively safe, caution is necessary when handling it due to potential exposure to harmful byproducts during decomposition.

Case Studies

- Hydrogen Release Kinetics : A study conducted by Zhang et al. demonstrated that the kinetics of hydrogen release from this compound can be effectively modeled using a three-stage mechanism. This model helps understand how catalysts can enhance the efficiency of hydrogen production from this compound .

- Catalytic Dehydrogenation : Research has shown that catalysts such as ruthenium complexes can significantly improve the dehydrogenation process of this compound. A notable case involved a cyclopentadienone-ligated ruthenium complex that facilitated a more efficient hydrogen release compared to non-catalyzed reactions .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Chemical Formula | NH₃BH₃ |

| Hydrogen Content | 19.6 wt% |

| Decomposition Temperature | <200 °C |

| Main Decomposition Products | H₂, N₂, B₂H₆ |

| Toxicity Level | Low (but toxic byproducts) |

| LD50 (dimethylamine-borane) | Comparable to pentaborane |

Propiedades

IUPAC Name |

azaniumylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH6N/c1-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXJGDRFASJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-][NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

30.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13774-81-7 | |

| Record name | Ammonia borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13774-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ammonia borane?

A1: this compound (NH3BH3) has a molecular weight of 30.87 g/mol.

Q2: What is unique about the bonding in this compound compared to ethane?

A2: Unlike the covalent C-C bond in ethane, this compound features a coordinate covalent or dative bond between boron and nitrogen. This means that both electrons in the bond are donated by the nitrogen atom []. Additionally, this compound forms strong intermolecular dihydrogen bonds, significantly impacting its physical properties compared to ethane [].

Q3: How does the local environment affect the B-N bond in this compound?

A3: Computational studies using cluster models reveal a strong linear correlation between B-N bond length and stretching frequency. As the size of the cluster or crystal structure model increases, the B-N bond length increases, and the stretching frequency decreases, indicating a weakening of the bond [].

Q4: Does this compound decompose in water?

A4: While this compound is prone to hydrolysis in water, it can be stabilized at a pH higher than 7, allowing for nanosizing in aqueous solutions [].

Q5: How does confinement in microporous carbon affect this compound's hydrogen release?

A5: Confining this compound within microporous carbon with a narrow pore size distribution significantly enhances its hydrogen release properties. The dehydrogenation temperature is lowered, kinetics are improved, and harmful byproducts like ammonia and diborane are eliminated, even without catalysts [].

Q6: What is the significance of catalytic dehydrogenation of this compound?

A6: Catalytic dehydrogenation of this compound is crucial for both hydrogen storage applications and main group synthetic chemistry. Unlike hydrolysis, dehydrogenation avoids the formation of borate byproducts that are difficult to regenerate [].

Q7: What role does borazine play in ruthenium-catalyzed this compound dehydrogenation?

A7: Research has shown that borazine, a byproduct of this compound dehydrogenation, acts as a poison for both the ruthenium-based Shvo's catalyst and PEM fuel cells. This emphasizes the importance of designing catalysts that minimize borazine accumulation for efficient hydrogen release [].

Q8: What is the role of Co(OH)2 in enhancing the catalytic activity of Pt/SiO2 for this compound hydrolysis?

A9: The presence of Co(OH)2 beneath Pt nanoparticles in Pt-Co(OH)2/SiO2 catalysts significantly improves their catalytic activity towards this compound hydrolysis. This enhancement is attributed to electron donation from Co atoms in Co(OH)2 to Pt at the interface, which facilitates the cleavage of the O-H bond in water during hydrolysis [].

Q9: Can titanium dioxide be used as a photocatalyst for this compound hydrolysis?

A10: Yes, doping TiO2 nanofibers with ZnO and Fe2O3 enhances their photocatalytic activity for this compound hydrolysis. This modification promotes charge separation and creates a highly active surface for instant hydrolysis [].

Q10: How do computational methods contribute to understanding this compound's properties?

A11: Density functional theory (DFT) calculations are essential for investigating various aspects of this compound, including its structural properties, bonding characteristics, and decomposition mechanisms. These simulations provide valuable insights into the material's behavior under different conditions [, ].

Q11: How does the inclusion of van der Waals interactions affect DFT calculations on this compound?

A12: While conventional DFT methods can accurately describe intramolecular bonding in this compound, they often overestimate the unit cell volume and predict incorrect lattice parameters. Incorporating van der Waals interactions through semi-empirical corrections significantly improves these calculations, highlighting the importance of these forces in accurately modeling the crystal structure [].

Q12: Can DFT be used to study the mechanism of this compound dehydrogenation?

A13: Yes, DFT calculations are valuable for exploring the mechanism of this compound dehydrogenation. For instance, studies on partially deuterated this compound (NH3BD3) have provided insights into the role of different hydrogen/deuterium interactions in the dehydrogenation process [].

Q13: How does the structure of the PNP ligand affect the activity of iridium complexes in this compound solvolysis?

A14: DFT studies have shown that the activity of iridium complexes with PNP ligands in this compound solvolysis follows the order: (tBu)2P > (iPr)2P > (Ph)2P. This suggests that bulkier and more electron-donating substituents on the phosphorus atoms lead to increased catalytic activity [].

Q14: Can the catalytic activity of caged structures be tuned for this compound dehydrogenation?

A15: DFT investigations predict that modifying the composition of zero-dimensional cages composed of phenyl rings and imine linkers can alter their catalytic activity towards this compound dehydrogenation. Replacing specific carbon atoms with phosphorus or germanium, and substituting the imine linker with other electronegative atoms, can create effective Lewis pairs within the cage structure, potentially enabling efficient dehydrogenation at room temperature [].

Q15: What strategies can be employed to improve the stability and performance of this compound for hydrogen storage?

A15: Several approaches are being explored to enhance the properties of this compound, including:

- Nanosizing: Reducing particle size to the nanoscale can improve dehydrogenation kinetics and lower the decomposition temperature [].

- Confinement: Confining this compound within porous materials like microporous carbon can enhance hydrogen release and suppress byproduct formation [].

- Complexation: Forming complexes with metal borohydrides, such as Al(BH4)3, can alter the decomposition pathway and improve hydrogen release characteristics [].

- Catalysis: Developing efficient catalysts for both dehydrogenation and hydrolysis reactions is crucial for controlling hydrogen release and achieving desired performance [, , , ].

Q16: Are there other promising B-N-H compounds for hydrogen storage besides this compound?

A17: Yes, metal amidoboranes (MABs), formed by replacing a hydrogen atom on the nitrogen of this compound with a metal atom, are also being investigated for hydrogen storage. MABs can exhibit different dehydrogenation properties compared to this compound and may offer advantages in terms of hydrogen release temperature and purity [, ].

Q17: Can decomposed this compound be regenerated?

A18: Regeneration of spent this compound is an active area of research for sustainable hydrogen storage. Studies have shown that treating decomposed products of Li3AlH6–nAB composites with hydrazine in liquid ammonia allows for partial rehydrogenation, with varying yields depending on the initial composite composition [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.